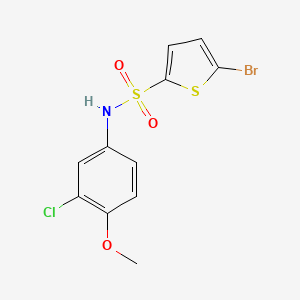
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-bromo-N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide" is a compound that belongs to the class of sulfonamides, a group known for their varied applications in medicinal chemistry and materials science. This compound, featuring a thiophene ring substituted with sulfonamide and halogen groups, is of interest for its potential biochemical and pharmacological properties.
Synthesis Analysis
The synthesis of similar sulfonamide compounds typically involves multiple steps, including bromination, sulfonation, and the introduction of specific functional groups to the thiophene ring. For example, Gol'dfarb et al. (1983) describe the synthesis of sulfides in the thiophene series, highlighting methodologies that could be applicable to synthesizing compounds like the one (Gol'dfarb, Kalik, & Zav’yalova, 1983).
Molecular Structure Analysis
Molecular structure analysis, often through techniques like X-ray crystallography, reveals the arrangement of atoms within a compound and how this influences its properties. Al-Hourani et al. (2015) conducted docking studies and crystal structure determinations of tetrazole derivatives, a process that could similarly elucidate the structure of "this compound" (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the functional groups present. The synthesis and transformations detailed by authors like Röver et al. (1997) and Gul et al. (2016) provide insights into the types of chemical reactions these compounds may undergo, including their ability to act as inhibitors or reactants in various biochemical pathways (Röver et al., 1997; Gul et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. For instance, Sharutin et al. (2016) discuss the synthesis and structure of a bismuth compound, demonstrating the importance of structural configuration on physical properties (Sharutin & Sharutina, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological systems, define the compound's applications. Studies such as those on the inhibition of enzymes or the compound's role in synthesis pathways highlight the multifaceted chemical behavior of sulfonamide derivatives (Riaz, 2020; Gul et al., 2016).
Propiedades
IUPAC Name |
5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO3S2/c1-17-9-3-2-7(6-8(9)13)14-19(15,16)11-5-4-10(12)18-11/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQGJLMAIFLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4542522.png)
![3-benzyl-5-[5-methyl-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4542530.png)
![[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]malononitrile](/img/structure/B4542531.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4542536.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B4542542.png)
![ethyl 2-[(2-cyano-3-{3-[(4-ethylphenoxy)methyl]-4-methoxyphenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4542548.png)

![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4542554.png)

![4-(4-methoxyphenyl)-1-(propylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4542571.png)
![(3aR,7aS)-2-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4542585.png)

![3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4542593.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclobutanecarboxamide](/img/structure/B4542596.png)